molecular formula C14H22N2O B2522883 1-[3-(2-Methoxyphenyl)propyl]piperazine CAS No. 59214-22-1

1-[3-(2-Methoxyphenyl)propyl]piperazine

Cat. No.: B2522883
CAS No.: 59214-22-1
M. Wt: 234.343
InChI Key: UIUFFOIPDGYYLO-UHFFFAOYSA-N
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Description

1-[3-(2-Methoxyphenyl)propyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse pharmacological activities and are commonly used in medicinal chemistry

Scientific Research Applications

Mechanism of Action

Target of Action

The primary target of 1-[3-(2-Methoxyphenyl)propyl]piperazine is the 5HT-1A receptor . This receptor is a subtype of the serotonin receptor, which plays a crucial role in the neurotransmission of serotonin, a neurotransmitter that regulates mood, appetite, and sleep. The compound can cross the blood-brain barrier and activate this receptor .

Mode of Action

This compound interacts with its target, the 5HT-1A receptor, by forming a bond between the tertiary amine of the piperazine and the Asp116 residue of the receptor . This interaction results in the activation of the receptor, leading to an increase in serotonin neurotransmission.

Pharmacokinetics

The compound’s ability to cross the blood-brain barrier suggests that it is well absorbed and distributed in the body

Safety and Hazards

While specific safety and hazard information for 1-[3-(2-Methoxyphenyl)propyl]piperazine is not available, it’s important to handle all chemicals with care and take necessary precautions .

Future Directions

1-[3-(2-Methoxyphenyl)propyl]piperazine can be used to prepare functionalized bis(mercaptoimidazolyl)borates by reacting with the activated ester, [(1-methyl-2-mercaptoimidazol-5-yl)carbonyl]succinimide . This suggests potential future directions in the synthesis of new compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(2-Methoxyphenyl)propyl]piperazine typically involves the reaction of 1-(2-methoxyphenyl)piperazine with propyl halides under basic conditions. One common method includes the use of potassium carbonate as a base and acetonitrile as a solvent. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods: For large-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of catalysts such as Yb(OTf)3 has been reported to enhance the reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions: 1-[3-(2-Methoxyphenyl)propyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can be performed using alkyl halides to introduce different functional groups onto the piperazine ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: Ketones and carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Alkylated piperazine derivatives.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structural features and its ability to interact with multiple biological targets. Its methoxyphenyl group enhances its ability to cross the blood-brain barrier, making it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

1-[3-(2-methoxyphenyl)propyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c1-17-14-7-3-2-5-13(14)6-4-10-16-11-8-15-9-12-16/h2-3,5,7,15H,4,6,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIUFFOIPDGYYLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCCN2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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